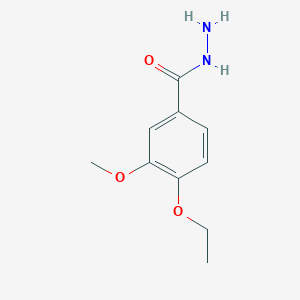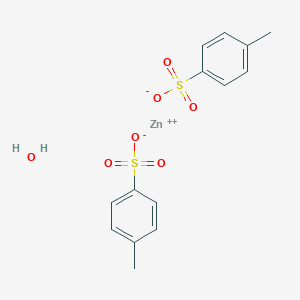
Zinc p-toluenesulfonate hydrate
Overview
Description
Zinc p-toluenesulfonate hydrate, also known as p-Toluenesulfonic acid zinc salt, is an organometallic derivative . It is mainly used as a pharmaceutical intermediate and in proteomics research . It also serves as a stabilizer, lubricant, and activator in the synthetic rubber of PE, PVC, polypropylene nylon, ABS natural rubber, butylbenzene rubber .
Molecular Structure Analysis
The linear formula for Zinc p-toluenesulfonate hydrate is (CH3C6H4SO3)2Zn·xH2O . The molecular weight is 407.78 on an anhydrous basis .Physical And Chemical Properties Analysis
Zinc p-toluenesulfonate hydrate is a white powder . It is insoluble in water . The concentration of zinc in the compound is less than or equal to 15.7% as determined by EDTA titration .Scientific Research Applications
Organometallic Compound
Zinc p-toluenesulfonate Hydrate is one of numerous organo-metallic compounds . These compounds are also known as metalorganic, organo-inorganic and metallo-organic compounds . They are used in various fields requiring non-aqueous solubility .
Solar Energy Applications
This compound is used in recent solar energy applications . The specifics of its use in this field are not detailed, but it’s likely related to its organometallic properties and its non-aqueous solubility .
Water Treatment Applications
Zinc p-toluenesulfonate Hydrate is also used in water treatment applications . Its organometallic properties and non-aqueous solubility make it suitable for such applications .
Proteomics Research
Zinc p-toluenesulfonate hydrate is used as a zinc benzenesulfonate salt for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Stabilizer in Synthetic Rubber
This compound is used as a stabilizer in the production of synthetic rubber . It’s used in synthetic rubber of PE, PVC, polypropylene nylon, ABS natural rubber, butylbenzene rubber .
Lubricant in Synthetic Rubber
Apart from being a stabilizer, Zinc p-toluenesulfonate hydrate also acts as a lubricant in the production of synthetic rubber .
Activator in Synthetic Rubber
In addition to being a stabilizer and lubricant, this compound is also used as an activator in the production of synthetic rubber .
Safety and Hazards
Zinc p-toluenesulfonate hydrate may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes into contact with the skin, wash with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn .
Future Directions
Mechanism of Action
Target of Action
Zinc p-toluenesulfonate hydrate, also known as p-Toluenesulfonic acid zinc salt , is primarily used as a catalyst in organic synthesis . Its primary targets are the reactant molecules in the chemical reactions it catalyzes.
Mode of Action
As a catalyst, Zinc p-toluenesulfonate hydrate facilitates chemical reactions by lowering the activation energy required for the reaction to proceed . It interacts with the reactant molecules, enabling them to undergo transformations more readily.
Biochemical Pathways
Zinc p-toluenesulfonate hydrate is commonly used to promote esterification, addition polymerization, and hydroxylation reactions of carbonyl compounds . The compound’s action can affect various biochemical pathways depending on the reactants and the nature of the reaction.
Result of Action
The molecular and cellular effects of Zinc p-toluenesulfonate hydrate’s action depend on the specific reactions it catalyzes. In general, it enables the transformation of reactant molecules into product molecules in various chemical reactions .
Action Environment
The action, efficacy, and stability of Zinc p-toluenesulfonate hydrate can be influenced by various environmental factors. For instance, it is insoluble in water , which can affect its use in aqueous environments. Additionally, it decomposes at high temperatures , which can limit its use in high-temperature reactions. Proper storage conditions, away from fire and heat sources, and in a dry, well-ventilated place, are necessary to maintain its stability .
properties
IUPAC Name |
zinc;4-methylbenzenesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O3S.H2O.Zn/c2*1-6-2-4-7(5-3-6)11(8,9)10;;/h2*2-5H,1H3,(H,8,9,10);1H2;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOXFVWERPVZPB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O7S2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc p-toluenesulfonate hydrate | |
CAS RN |
123334-05-4 | |
| Record name | ZINC P-TOLUENESULFONATE HYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



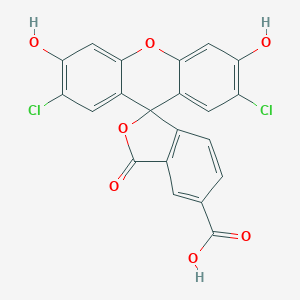


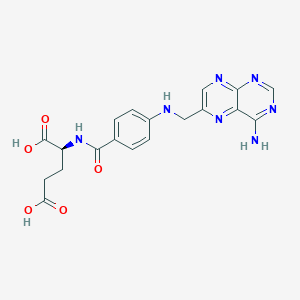
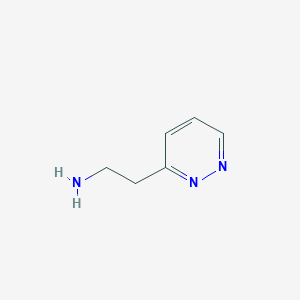
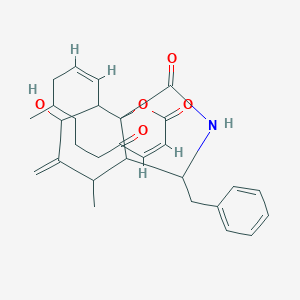
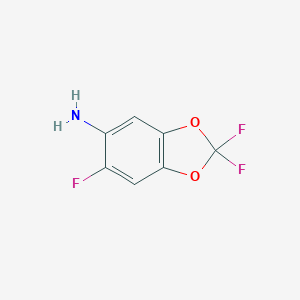
![1-Azabicyclo[2.2.2]octane-3-carboximidamide, N-hydroxy-](/img/structure/B54733.png)
![3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B54736.png)
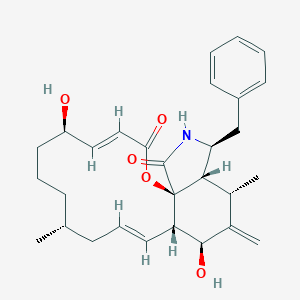
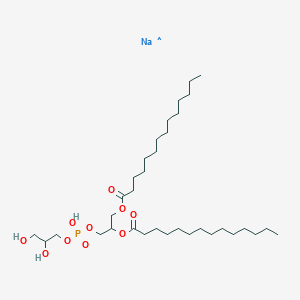

![5,6-Dichlorobenzo[d]thiazole](/img/structure/B54744.png)
